![molecular formula C19H16N4O5 B2753247 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1903637-78-4](/img/structure/B2753247.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also has various biological activities .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles includes a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound and its substituents .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various studies have focused on synthesizing novel compounds structurally related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide, exploring different synthetic pathways and characterizations. For instance, Owton et al. (1995) synthesized a related compound by lithiation and treated with 2,5-dimethoxybenz-aldehyde to give an isobenzofuran derivative, which after further processing yielded an analogue of the osteoarthritis drug rhein (Owton et al., 1995).
Molecular Structure Analysis : The analysis of molecular structure and optical properties of related compounds has been an area of interest. Jiang et al. (2012) conducted a study where they synthesized novel derivatives and analyzed their UV-vis absorption and fluorescence spectral characteristics, indicating how substituents in different positions affect these properties (Jiang et al., 2012).
Pharmacological Applications
Anticancer Activity : Several studies have synthesized compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide with the aim of evaluating their anticancer properties. For example, Ravinaik et al. (2021) designed and synthesized N-substituted derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating significant anticancer potential (Ravinaik et al., 2021).
Antimicrobial Properties : The antimicrobial activity of related compounds is another significant area of research. Abdel‐Aziz et al. (2009) synthesized several novel benzofuran derivatives and tested them for their antimicrobial activity against different fungal and bacterial species, with some compounds exhibiting significant activity (Abdel‐Aziz et al., 2009).
Biochemical and Molecular Studies
- Histone Deacetylase Inhibition : Lee et al. (2018) reported the development of hydroxamic acids structurally related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is significant for Alzheimer's disease treatment (Lee et al., 2018).
Mechanism of Action
- Isoxazoles, like this compound, are known to participate in [3 + 2] cycloaddition reactions with nitrile oxides .
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-25-13-4-2-3-11-7-15(26-17(11)13)19(24)20-9-16-21-18(23-28-16)12-8-14(27-22-12)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJANTHFCDWMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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